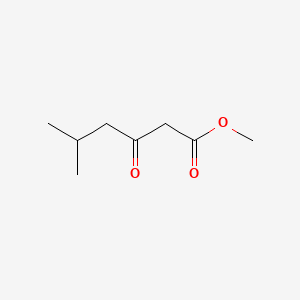

Methyl 5-methyl-3-oxohexanoate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 5-methyl-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(2)4-7(9)5-8(10)11-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGKTJAKSVEAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865540 | |

| Record name | Methyl 5-methyl-3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30414-55-2 | |

| Record name | Hexanoic acid, 5-methyl-3-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030414552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXANOIC ACID, 5-METHYL-3-OXO-, METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HH8B3RXAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Methyl 5 Methyl 3 Oxohexanoate

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic processes to create efficient and selective routes to target molecules. This approach is particularly valuable for producing chiral compounds with high enantiomeric purity.

Asymmetric bioreduction utilizes enzymes to catalyze the stereoselective reduction of prochiral substrates, such as ketones, to produce chiral alcohols. This is a powerful tool in organic synthesis for creating stereocenters with high precision.

Ene-reductases, also known as enoate reductases, are enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. mdpi.com These enzymes have been employed in the synthesis of various enantiomerically pure compounds. nih.gov For instance, the stereochemical outcome in the synthesis of certain chiral molecules can be controlled by using either the (E)- or (Z)-isomer of the starting material and selecting the appropriate ene-reductase, allowing access to different enantiomers of the product with high conversion and enantiomeric excess. nih.gov Mutant variants of these enzymes, such as OPR1, have shown improved stereoselectivities and conversions. nih.gov The utility of this system has been demonstrated on a preparative scale, yielding gram amounts of products with perfect enantiomeric excess. nih.gov

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. They are widely used in asymmetric synthesis for the stereoselective reduction of ketones to produce chiral alcohols.

Lactobacillus brevis ADH (LbADH) : This enzyme is known for its broad substrate scope and high regio- and enantioselectivity in the reduction of ketones. fkit.hrresearchgate.net It has been successfully used in the synthesis of chiral intermediates for pharmaceuticals. science.gov For example, LbADH can reduce tert-butyl 4-methyl-3,5-dioxohexanoate to the corresponding (4S,5R)-alcohol with high enantiomeric and diastereomeric excess. fkit.hr The enzyme has been recombinantly expressed in E. coli, and convenient purification protocols are available due to its robustness. fkit.hr

Rhodococcus sp. ADH : ADHs from Rhodococcus species have also demonstrated utility in asymmetric synthesis. For instance, an ADH from Rhodococcus sp. (RS 1-ADH) was able to reduce the (R)-enantiomer of tert-butyl 4-methyl-3,5-dioxohexanoate. chemrxiv.org This complements the activity of other ADHs that act on the (S)-enantiomer, providing access to different stereoisomers.

Saccharomyces cerevisiae (Baker's Yeast) : Baker's yeast is a readily available and convenient biocatalyst for the reduction of a wide variety of carbonyl compounds. acs.org However, it contains multiple reductase enzymes with differing stereoselectivities, which can sometimes lead to mixtures of stereoisomeric products. acs.org Despite this, S. cerevisiae has been used to produce specific chiral intermediates. For example, an ADH from S. cerevisiae (YGL157w) showed activity on the (S)-enantiomer of tert-butyl 4-methyl-3,5-dioxohexanoate, providing complementary diastereoselectivity to LbADH. chemrxiv.org

The table below summarizes the application of these ADHs in the reduction of a related diketo ester, highlighting their complementary stereoselectivities.

| Enzyme Source | Substrate | Product Stereoisomer | Reference |

| Lactobacillus brevis (LbADH) | tert-butyl 4-methyl-3,5-dioxohexanoate | (4S,5R)-5-hydroxy-4-methyl-3-oxohexanoate | fkit.hrchemrxiv.org |

| Rhodococcus sp. (RS 1-ADH) | tert-butyl 4-methyl-3,5-dioxohexanoate | (4R,5S)-5-hydroxy-4-methyl-3-oxohexanoate | chemrxiv.org |

| Saccharomyces cerevisiae (YGL157w) | tert-butyl 4-methyl-3,5-dioxohexanoate | (4S,5S)-5-hydroxy-4-methyl-3-oxohexanoate | chemrxiv.org |

Dynamic kinetic resolution (DKR) is a powerful strategy that combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomerically pure product from a racemic starting material. nih.gov This method has been applied to the synthesis of various chiral molecules. For example, the dynamic kinetic resolution of α-substituted β-keto esters through reduction can simultaneously create two stereogenic centers. core.ac.uk In the context of related diketones, the enzymatic reduction of tert-butyl 4-methyl-3,5-dioxohexanoate proceeds via dynamic kinetic resolution. core.ac.ukresearchgate.net This process has been shown to be efficient, introducing two stereogenic centers in a single step with high stereoselectivity. core.ac.uk

The stereoselective reduction of β-keto esters is a fundamental transformation in organic synthesis, providing access to valuable chiral β-hydroxy esters. These products are important building blocks for the synthesis of various biologically active compounds. tandfonline.com A wide range of microorganisms and isolated enzymes have been utilized for this purpose. For instance, microalgae such as Chlorella sorokiniana have been shown to reduce β-keto esters with high enantio- and diastereoselectivity. tandfonline.com The stereochemical outcome of these reductions can often be controlled by the cultivation method and the use of additives. tandfonline.com Ketoreductases (KREDs) are particularly effective for this transformation, with numerous commercially available and proprietary enzymes being screened for specific applications. researchgate.net

The success of a biocatalytic process often hinges on the substrate specificity of the enzyme and the optimization of reaction conditions to maximize activity and stability. Enzymes typically exhibit a high degree of specificity for their substrates, which can be both an advantage and a limitation. Understanding the structural basis of substrate binding can allow for protein engineering to alter or broaden substrate scope. For example, the substitution of a single amino acid in the active site of an aminotransferase was shown to determine its specificity for α-ketoglutarate. frontiersin.org

Process optimization involves adjusting various parameters such as temperature, pH, substrate concentration, and the use of co-solvents or biphasic systems to enhance enzyme performance. mdpi.comresearchgate.net For instance, the optimization of a whole-cell biocatalytic reduction process in a bioreactor led to high conversion and enantiomeric excess for the production of bulky chiral alcohols. mdpi.com In another example, the activity of a carbonyl reductase was improved through random and site-saturation mutagenesis, leading to mutants with enhanced catalytic properties for the synthesis of a key pharmaceutical intermediate. mdpi.com

The table below presents data on the substrate specificity of a branched-chain amino acid aminotransferase, illustrating how activity varies with different α-keto acid substrates.

| Substrate (1 mM) | Relative Activity (%) |

| 3-Methyl-2-oxobutanoic acid | 100 |

| 4-Methyl-2-oxovalerate | 80 |

| 3-Methyl-2-oxopentanoic acid | 75 |

| α-Ketoglutarate | 10 |

| 2-Oxovaleric acid | 5 |

| 2-Oxohexanoic acid | 2 |

| 2-Oxooctanoic acid | <1 |

| Phenylglyoxylate | 15 |

| Phenylpyruvate | 5 |

| Indole-3-pyruvate | 2 |

| Data adapted from a study on the substrate specificity of a recombinant branched-chain amino acid aminotransferase. frontiersin.org |

Enzymatic Transamination for Chiral Amino Compound Production

Enzymatic transamination represents a powerful method for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com This biocatalytic approach utilizes transaminase (TA) enzymes, which are pyridoxal-5'-phosphate (PLP)-dependent, to transfer an amino group from a donor molecule to a ketone acceptor. nih.govnih.gov In the context of β-keto esters like Methyl 5-methyl-3-oxohexanoate, this reaction can produce valuable chiral β-amino acids and their derivatives, which are important building blocks in pharmaceuticals. nih.gov The enzymes often display high enantioselectivity, providing a direct route to optically pure compounds. researchgate.net

Wild-type aminotransferases often exhibit low activity towards non-native or sterically demanding substrates, such as the analogous compound (R)-ethyl 5-methyl-3-oxooctanoate. nih.govoup.com To overcome these limitations, protein engineering strategies are employed to enhance enzyme performance. Techniques like directed evolution and rational design are used to create enzyme variants with improved activity and selectivity. researchgate.net

For instance, research on the Vibrio fluvialis aminotransferase (Vfat) aimed to improve its efficacy for the synthesis of (3S,5R)-ethyl 3-amino-5-methyloctanoate, an intermediate for the drug candidate imagabalin. researchgate.netoup.com Through a combination of protein engineering approaches, an improved enzyme with a 60-fold increase in initial reaction velocity was developed. oup.com Another study focusing on an (S)-selective ω-TA from Vibrio fluvialis resulted in a variant with eight amino acid substitutions that showed a 60-fold increased activity for a β-keto ester substrate. nih.govasm.org Similarly, rational design applied to the Chromobacterium violaceum transaminase (CV_TA) produced a variant (CV_Y168F) with a 2 to 2.6-fold increased affinity for substrates like 3-oxobutyric acid methyl ester. nih.gov

Table 1: Examples of Engineered Aminotransferases for β-Keto Ester Substrates

| Original Enzyme | Target Substrate/Analog | Engineering Strategy | Key Mutations | Improvement |

| Vibrio fluvialis TA (Vfat) | (R)-ethyl 5-methyl 3-oxooctanoate | Combined protein engineering | Multiple substitutions | 60-fold increase in initial velocity oup.com |

| (S)-selective ω-TA from Vibrio fluvialis | (R)-ethyl-5-methyl 3-oxooctanoate | Not specified | 8 amino acid substitutions | 60-fold increase in activity nih.govasm.org |

| Chromobacterium violaceum TA (CV_TA) | 3-oxobutyric acid methyl ester | Rational Design | Y168F | 2.6-fold increased affinity nih.gov |

The catalytic mechanism of aminotransferases involves a two-step "ping-pong" process mediated by the pyridoxal-5'-phosphate (PLP) cofactor. nih.gov

First Half-Reaction: The amino group from an amino donor is transferred to the PLP cofactor, which is covalently bound to a lysine (B10760008) residue in the enzyme's active site. This converts the PLP into its aminated form, pyridoxamine-5'-phosphate (PMP), and releases the keto-acid byproduct of the donor. mdpi.com

Second Half-Reaction: The ketone substrate (e.g., this compound) enters the active site. The amino group from PMP is then transferred to the ketone's carbonyl carbon. This regenerates the PLP-lysine adduct and releases the newly formed chiral amine product. mdpi.com

The active site of transaminases is typically characterized by two binding pockets, a large one and a small one, which accommodate the different substituents of the substrate, thereby controlling stereoselectivity. nih.gov The keto group of a substrate like this compound can interact within the enzyme's active site, mimicking natural substrates and allowing for the catalytic transformation. Understanding these interactions at a molecular level is crucial for rational enzyme engineering. researchgate.net

Chemical Synthetic Protocols

Traditional organic chemistry provides several reliable routes for the synthesis of this compound and its analogs.

A common and effective method for synthesizing β-keto esters involves the alkylation of acetoacetate (B1235776) derivatives. The dianion of a β-keto ester, such as methyl acetoacetate, can be generated by treatment with a strong base like sodium hydride followed by n-butyllithium. This dianion can then be alkylated at the γ-carbon.

A specific synthesis for the ethyl ester analog, 5-methyl-3-oxohexanoic acid ethyl ester, involves the reaction of acetoacetic acid ethyl ester with pyrrolidine (B122466) to form an enamine. prepchem.com This intermediate is then reacted with sodium amide in liquid ammonia (B1221849), followed by the addition of isopropyl iodide. prepchem.com The resulting product is hydrolyzed with hydrochloric acid to yield the final β-keto ester. prepchem.com This method demonstrates the principle of introducing the 5-methyl group via alkylation of a simpler acetoacetate precursor. Another approach involves the direct alkylation of the dianion of methyl acetoacetate with an appropriate α-chloroether, which has been shown to be a simple, one-step synthesis for related alkoxy-β-keto-esters. rsc.org

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-keto esters. libretexts.org This reaction involves the base-catalyzed condensation between two ester molecules. libretexts.org For a "crossed" Claisen condensation to synthesize this compound, one could envision reacting the enolate of methyl acetate (B1210297) with a suitable isovaleric acid ester, such as methyl isovalerate.

A more common industrial approach involves the condensation of an enolate with an aldehyde. For instance, the synthesis of the related compound ethyl 5,5-dimethyl-3-oxohexanoate is achieved by reacting ethyl acetoacetate with isobutyraldehyde (B47883) in the presence of a base like sodium ethoxide, followed by acidification. smolecule.com This type of condensation is a versatile strategy for constructing the carbon backbone of β-keto esters. The use of a full equivalent of base is often necessary because the resulting β-keto ester product has an acidic α-hydrogen, and its deprotonation drives the reaction equilibrium toward the product. libretexts.org

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). colab.wsijpcbs.com While not a direct method for synthesizing this compound, this β-keto ester serves as a valuable precursor for creating heterocyclic systems that can subsequently undergo Vilsmeier formylation. researchgate.net

The 1,3-dicarbonyl moiety of this compound is a versatile building block for constructing heterocycles such as pyrazoles, pyrimidines, and isoxazoles. For example, a study demonstrated that ethyl 5-methyl-3-oxohexanoate can be reacted with 5-amino-3-((4-chlorobenzyl)amino)-1H-pyrazole-4-carbonitrile in acetic acid to synthesize a complex pyrazolo[1,5-a]pyrimidinone derivative. researchgate.net Once such a heterocyclic scaffold is formed, the Vilsmeier-Haack reaction can be applied to introduce a formyl (-CHO) group, which is a key functional handle for further synthetic transformations. ijpcbs.com

Generation of β-Keto Esters from Ketones and Carbonates

The synthesis of β-keto esters, such as this compound, can be effectively achieved through the condensation of a ketone with a carbonate. This method, a variation of the Claisen condensation, involves the acylation of a ketone enolate with a carbonate ester. A strong base is required to deprotonate the α-carbon of the ketone, creating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the carbonate.

A specific procedure for the synthesis of this compound involves the reaction of 4-methyl-2-pentanone (B128772) with dimethyl carbonate. nih.govacs.org In this synthesis, sodium hydride (NaH) serves as the base to deprotonate the ketone, and dry tetrahydrofuran (B95107) (THF) is used as the solvent. nih.govacs.org The reaction mixture yields the crude product as a cloudy yellow oil, which upon distillation under reduced pressure, provides the pure this compound as a clear, colorless oil with a reported yield of 68%. nih.govacs.org

The general approach of reacting a dialkyl ketone with a dialkyl carbonate in the presence of a base is a known method for producing β-keto esters. google.com However, the choice of base and solvent is crucial, as some methods can be challenging to handle on an industrial scale or may result in low yields. google.com The use of sodium hydride, while effective, requires careful handling. google.com

Table 1: Synthesis of this compound from 4-methyl-2-pentanone nih.govacs.org

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

|---|

Synthesis of Enamino Keto Esters as Precursors

An alternative strategy for synthesizing β-keto esters involves the use of enamino keto esters as key intermediates. This method leverages the enhanced nucleophilicity of enamines compared to enolates, allowing for efficient alkylation. Generally, β-enamino esters are formed through the reaction of a β-keto ester with a primary or secondary amine, a reaction that can be catalyzed by acetic acid. organic-chemistry.org

A relevant synthesis that demonstrates this principle is the preparation of ethyl 5-methyl-3-oxohexanoate, a close analog of the target methyl ester. prepchem.com In this multi-step process, an enamine is first formed from a simpler β-keto ester, which is then alkylated and hydrolyzed to produce the desired carbon skeleton. prepchem.com

The synthesis begins with the reaction of ethyl acetoacetate and pyrrolidine in boiling toluene (B28343) to form an enamine, with water being removed azeotropically. prepchem.com This enamine is then alkylated. Specifically, the enamine solution is added to a suspension of sodium amide in liquid ammonia at -40°C. prepchem.com Following the removal of ammonia, isopropyl iodide is introduced at 0°C to alkylate the intermediate. prepchem.com The final step involves the hydrolysis of the resulting substituted enamine. The crude product is treated with concentrated hydrochloric acid at room temperature, which converts the enamine back into a β-keto group, yielding ethyl 5-methyl-3-oxohexanoate with an 82% yield after distillation. prepchem.com

Table 2: Synthesis of Ethyl 5-methyl-3-oxohexanoate via an Enamino Keto Ester Intermediate prepchem.com

| Step | Reactants/Intermediates | Reagents | Conditions | Product/Intermediate | Yield |

|---|---|---|---|---|---|

| 1. Enamine Formation | Ethyl acetoacetate, Pyrrolidine | Toluene | Boiling with water separation | Pyrrolidine enamine of ethyl acetoacetate | Not isolated |

| 2. Alkylation | Enamine intermediate | Sodium amide, Liquid ammonia, Isopropyl iodide | -40°C to 0°C | Alkylated enamine | Not isolated |

| 3. Hydrolysis | Alkylated enamine | Concentrated Hydrochloric Acid, Methylene (B1212753) chloride | Room temperature | Ethyl 5-methyl-3-oxohexanoate | 82% |

Mechanistic Investigations of Methyl 5 Methyl 3 Oxohexanoate Reactivity

Reaction Pathways of the Keto and Ester Functionalities

The dual functionality of Methyl 5-methyl-3-oxohexanoate allows for reactions characteristic of both ketones and esters. The reactivity at each site is influenced by the electronic and steric environment created by the other group.

The carbonyl carbon of the ketone group in this compound is electrophilic and susceptible to attack by nucleophiles. This is a characteristic reaction of aldehydes and ketones. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then protonated to yield an alcohol.

For example, in a reaction with a Grignard reagent, such as methylmagnesium bromide, the nucleophilic methyl group attacks the ketone's carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate yields a tertiary alcohol. Similarly, reduction with hydride reagents like sodium borohydride (B1222165) involves the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant | Nucleophile | Product |

|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Carbanion (e.g., CH₃⁻) | Tertiary Alcohol |

| Sodium Borohydride (NaBH₄) | Hydride (H⁻) | Secondary Alcohol |

The ester functionality of this compound can be hydrolyzed to yield a carboxylic acid and an alcohol. This process, known as saponification when carried out under basic conditions, is a type of nucleophilic acyl substitution. ucalgary.camasterorganicchemistry.com The hydrolysis can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an essentially irreversible process where a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comchemguide.co.uk This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as a leaving group. ucalgary.ca The resulting carboxylic acid is deprotonated by the strongly basic methoxide to form a carboxylate salt. An acidic workup is required to obtain the final carboxylic acid product. ucalgary.camasterorganicchemistry.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction. chemguide.co.uklibretexts.org The carbonyl oxygen of the ester is first protonated by the acid catalyst, which makes the carbonyl carbon more electrophilic. A weak nucleophile, such as water, can then attack the carbonyl carbon. ucalgary.ca Following a series of proton transfer steps, methanol (B129727) is eliminated, and the carboxylic acid is regenerated along with the acid catalyst. ucalgary.caucoz.com

The keto group in β-keto esters can undergo oxidation, although it is generally resistant to oxidation compared to aldehydes. Strong oxidizing agents are required. One potential pathway is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (like m-CPBA) can convert the ketone into an ester. In the case of this compound, this reaction would involve the insertion of an oxygen atom adjacent to the ketone's carbonyl carbon. The regioselectivity of the insertion depends on the migratory aptitude of the adjacent alkyl groups.

Additionally, under certain conditions, methyl ketones can be formed from the degradation of larger molecules through lipid oxidation at high temperatures, which involves the decarboxylation of intermediate 3-oxo acids. mdpi.com

The ketone functionality in this compound is readily reduced to a secondary alcohol without affecting the ester group, using mild reducing agents.

Catalytic Hydrogenation: The C=O double bond can be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as platinum, palladium, or nickel. This process typically involves the addition of hydrogen across the double bond.

Hydride Reagents: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. youtube.com NaBH₄ is a selective reagent that will reduce the ketone to a secondary alcohol while leaving the less reactive ester group intact. LiAlH₄ is a much stronger reducing agent and would reduce both the ketone and the ester groups. The reduction of a similar C8 ketone, 5-methyl-3-heptanone, to its corresponding alcohol (5-methyl-3-heptanol) has been demonstrated as an intermediate step in hydrodeoxygenation processes. mdpi.com Stereoselective microbial or enzymatic reduction of related 3,5-dioxo esters to hydroxy-oxo esters is also a known pathway. google.com

Enol-Keto Tautomerism and its Influence on Reactivity

This compound exists as an equilibrium mixture of two constitutional isomers, known as tautomers: the keto form and the enol form. libretexts.orgmasterorganicchemistry.com This interconversion, called keto-enol tautomerism, is typically catalyzed by acid or base. masterorganicchemistry.com

The keto form contains the ketone functional group (C=O), while the enol form contains a hydroxyl group (-OH) bonded to a carbon that is part of a carbon-carbon double bond (C=C). youtube.com For simple ketones, the equilibrium generally favors the keto form due to the greater strength and stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org

However, for β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized. This stabilization arises from two main factors:

Conjugation: The C=C double bond of the enol is in conjugation with the C=O double bond of the ester group, which provides resonance stabilization.

Intramolecular Hydrogen Bonding: A six-membered ring can be formed via hydrogen bonding between the hydroxyl proton of the enol and the carbonyl oxygen of the ester group. This internal hydrogen bond adds considerable stability to the enol tautomer. masterorganicchemistry.com

The presence of the enol tautomer is crucial for the reactivity of this compound. The α-carbon, which is nucleophilic in the enol or the corresponding enolate, can react with various electrophiles. masterorganicchemistry.com This reactivity is fundamental to many important synthetic reactions involving β-keto esters.

Table 2: Comparison of Keto and Enol Tautomers

| Feature | Keto Form | Enol Form |

|---|---|---|

| Key Bonds | C=O, C-H (α-carbon) | C=C, O-H, C=O (ester) |

| Stability | Generally more stable for simple ketones. libretexts.org | Stabilized by conjugation and intramolecular H-bonding. masterorganicchemistry.com |

| Reactivity | Electrophilic carbonyl carbon. | Nucleophilic α-carbon. masterorganicchemistry.com |

Substituent Effects on Reactivity and Selectivity

The reactivity of this compound is influenced by the various substituents attached to its core structure. The primary groups influencing its behavior are the isobutyl group at the 5-position and the methyl ester group.

Isobutyl Group (at C-5): This alkyl group primarily exerts a steric effect. Its bulkiness can hinder the approach of nucleophiles to the ketone's carbonyl carbon (at C-3), potentially slowing down reaction rates compared to a less substituted ketone. Electronically, as an alkyl group, it is weakly electron-donating through an inductive effect, which slightly reduces the electrophilicity of the ketone's carbonyl carbon.

Methyl Ester Group (-COOCH₃): This group has a significant electronic influence. The carbonyl of the ester is electron-withdrawing, which increases the acidity of the protons on the α-carbon (C-2). This increased acidity is a hallmark of β-keto esters and is fundamental to their utility in synthesis, as it facilitates the formation of the enolate anion. The ester group also participates in stabilizing the enol form through conjugation and hydrogen bonding as described previously.

The interplay between the steric hindrance from the isobutyl group and the electronic effects of the ester group can influence the regioselectivity and stereoselectivity of reactions. For example, in a reduction of the keto group, the steric bulk might favor the approach of a hydride reagent from the less hindered face of the molecule, potentially leading to a specific stereoisomer of the resulting alcohol.

Catalytic Roles in Organic Transformations

Current research has not established this compound as a catalyst for organic transformations. The compound is, however, a versatile substrate due to its dual functional nature, containing both a keto and an ester group. Its reactivity is centered around the acidity of the α-protons located between the two carbonyl groups, making it a potent nucleophile in its enolate form.

This compound is a classic substrate for Claisen condensation reactions, a fundamental carbon-carbon bond-forming process. libretexts.org In a typical mechanism, a strong base is used to deprotonate the α-carbon, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule. The subsequent loss of an alkoxide group from the electrophile results in the formation of a β-keto ester.

Table 1: Key Steps in the Claisen Condensation of this compound

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1 | Enolate Formation | This compound, Base (e.g., Sodium Ethoxide) | Enolate of this compound |

| 2 | Nucleophilic Attack | Enolate, another molecule of this compound | Tetrahedral Intermediate |

| 3 | Elimination | Tetrahedral Intermediate | Dimerized β-keto ester, Methoxide |

It is important to note that in this reaction, this compound is the reactant, not the catalyst.

The enolate of this compound can also participate in Michael additions, a type of conjugate addition. In this reaction, the enolate adds to an α,β-unsaturated carbonyl compound. The mechanism involves the nucleophilic attack of the enolate on the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond and a new enolate, which is then protonated.

Furthermore, the carbonyl group of this compound can itself be the subject of nucleophilic addition. For instance, Grignard reagents can add to the ketone carbonyl to form a tertiary alcohol after an acidic workup. youtube.com

Table 2: Examples of Addition Reactions Involving this compound as a Substrate

| Reaction Type | Electrophile/Nucleophile | Product Type |

|---|---|---|

| Michael Addition | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound |

There is no scientifically documented role for this compound as a reagent or catalyst in diazotization reactions. Diazotization is a process in which a primary aromatic amine is converted into a diazonium salt by reaction with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. masterorganicchemistry.comscribd.com This class of reactions is specific to primary amines and does not involve β-keto esters like this compound.

Advanced Applications in Organic Synthesis

Building Block for Complex Molecular Architectures

The strategic placement of functional groups within Methyl 5-methyl-3-oxohexanoate makes it an ideal starting material for the synthesis of intricate molecules with significant biological or material properties.

The β-keto ester functionality is a common motif in the synthesis of numerous pharmaceutical intermediates. While direct examples of the use of this compound in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, its structural analogues, such as other β-keto esters, are crucial in the synthesis of important therapeutic agents. For instance, related β-keto esters are key intermediates in the synthesis of statins, a class of cholesterol-lowering drugs. The synthesis of these complex molecules often involves the creation of a chiral diol side chain, a process where a β-keto ester can be a critical precursor.

A notable example of a structurally related compound is (S)-3-cyano-5-methylhexanoic acid ethyl ester, a key intermediate in the synthesis of (S)-pregabalin, an anticonvulsant and anxiolytic drug. While not directly synthesized from this compound, the synthesis of this intermediate highlights the importance of the 5-methylhexanoic acid backbone in pharmacologically active molecules.

The general synthetic utility of β-keto esters in pharmaceutical synthesis is well-established. They can undergo a variety of transformations, including:

Alkylation: The enolate of the β-keto ester can be alkylated to introduce new carbon-carbon bonds, a fundamental step in building the carbon skeleton of a drug molecule.

Acylation: Reaction with acylating agents can introduce additional functional groups.

Reduction: The ketone can be reduced to a secondary alcohol, often with high stereoselectivity, to create chiral centers.

Cyclization Reactions: β-Keto esters are precursors to a wide range of heterocyclic compounds that form the core of many drugs.

Further research into the specific applications of this compound could reveal its potential in the synthesis of novel pharmaceutical intermediates.

The development of new agrochemicals with improved efficacy and environmental profiles is a continuous effort. The structural motifs present in this compound can be found in various active ingredients used in pesticides and herbicides. For example, some nicotinic acid derivatives, which can be synthesized from β-keto esters, have shown insecticidal activity.

The synthesis of pyroxasulfone, a pre-emergence herbicide, involves intermediates that share structural similarities with derivatives of this compound, showcasing the relevance of this chemical class in agrochemical development.

The total synthesis of complex natural products is a testament to the power of organic chemistry. This compound, with its multiple functional groups, can serve as a valuable starting material in these intricate synthetic endeavors. The Robinson annulation, a powerful ring-forming reaction, often utilizes a methyl vinyl ketone and a ketone enolate to construct a six-membered ring. A compound like this compound could potentially be modified to act as the ketone component in such a reaction, providing a pathway to complex polycyclic natural products, including steroids and terpenoids.

While a specific published total synthesis of a natural product explicitly starting from this compound is not prominent in the literature, the principles of retrosynthetic analysis suggest its potential applicability. For instance, the core structure of various natural products could be disconnected to reveal a fragment that could be derived from this versatile building block.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The Hantzsch pyridine (B92270) synthesis is a classic multi-component reaction that utilizes a β-keto ester, an aldehyde, and ammonia (B1221849) to construct dihydropyridine (B1217469) rings, which can then be oxidized to pyridines. This compound is an ideal candidate for the β-keto ester component in this reaction, allowing for the synthesis of pyridines bearing an isobutyl group and other substituents.

Nicotinic acid (a pyridine derivative) and its derivatives are known for their diverse biological activities and applications. For example, some nicotinic acid derivatives have been investigated for their analgesic, anti-inflammatory, and insecticidal properties. The use of this compound in the Hantzsch synthesis would provide a straightforward route to novel nicotinic acid derivatives with potential applications in these areas.

The general reaction scheme for the Hantzsch pyridine synthesis using this compound is as follows:

A representative scheme of the Hantzsch pyridine synthesis. R represents an aldehyde substituent.

This reaction would yield a dihydropyridine intermediate which, upon oxidation, would afford a substituted pyridine.

The field of polymer chemistry is constantly seeking new monomers to create materials with tailored properties. While not a conventional monomer for common polymers, the functional groups in this compound offer possibilities for its incorporation into polymeric structures. For instance, the ester group could undergo transesterification to be incorporated into a polyester (B1180765) chain.

Furthermore, the ketone functionality could be a site for modification to introduce polymerizable groups. For example, reduction of the ketone to an alcohol would allow for its incorporation into polyesters or polyurethanes. Alternatively, the α,β-unsaturated derivative of this compound could potentially undergo radical polymerization.

Although specific examples of polymers derived from this compound are not prevalent in the literature, its potential as a specialty monomer or a precursor to monomers for the synthesis of biodegradable or functional polymers remains an area for exploration.

Stereoselective Synthesis of Chiral Compounds

The creation of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. This compound serves as a valuable precursor for the stereoselective synthesis of chiral compounds, primarily through the asymmetric reduction of its ketone carbonyl group.

The reduction of the ketone in this compound yields a chiral β-hydroxy ester, Methyl 3-hydroxy-5-methylhexanoate. This transformation can be achieved with high enantioselectivity using various chiral reducing agents or catalysts.

| Reaction | Product | Key Features |

| Asymmetric Reduction | Methyl (3R)-hydroxy-5-methylhexanoate or Methyl (3S)-hydroxy-5-methylhexanoate | Introduction of a chiral center with high enantiomeric excess (ee). |

The resulting chiral β-hydroxy esters are valuable intermediates in the synthesis of a variety of complex molecules. For example, they can be used in the synthesis of the side chains of important cholesterol-lowering drugs like atorvastatin. The stereochemistry of the hydroxyl and methyl groups is crucial for the biological activity of these drugs.

The ability to control the stereochemistry at the C3 position of the hexanoate (B1226103) chain makes this compound a powerful tool for chemists engaged in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

Preparation of Optically Active Alcohols

The asymmetric reduction of the ketone functionality in β-keto esters like this compound is a cornerstone for producing optically active β-hydroxy esters, which are themselves valuable chiral building blocks. While specific studies detailing the asymmetric reduction of this compound are not extensively documented in publicly available literature, the principles of asymmetric hydrogenation and the use of chiral catalysts are well-established for this class of compounds.

The general approach involves the use of transition metal catalysts, such as Ruthenium, Rhodium, or Iridium, complexed with chiral ligands. These catalysts create a chiral environment around the ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol over the other.

Table 1: Representative Catalyst Systems for Asymmetric Reduction of β-Keto Esters

| Catalyst System | Typical Substrate | Product | Enantiomeric Excess (ee) |

| Ru-BINAP | General β-keto esters | Optically active β-hydroxy esters | High |

| Rh-DIPAMP | General β-keto esters | Optically active β-hydroxy esters | High |

| Ir-BDPP | General β-keto esters | Optically active β-hydroxy esters | High |

This table presents catalyst systems commonly used for the asymmetric reduction of β-keto esters, which are applicable to this compound.

The resulting optically active methyl 3-hydroxy-5-methylhexanoate can then be utilized in the synthesis of various complex molecules where stereochemistry is crucial.

Enantioselective and Diastereoselective Transformations

This compound is a prochiral substrate, making it an excellent candidate for a range of enantioselective and diastereoselective transformations beyond simple reduction. The active methylene (B1212753) group situated between the two carbonyl functionalities can be deprotonated to form an enolate, which can then participate as a nucleophile in various carbon-carbon bond-forming reactions.

By employing chiral catalysts or auxiliaries, these reactions can be guided to produce products with high levels of stereocontrol. For instance, the alkylation of the enolate derived from this compound with an electrophile can proceed enantioselectively in the presence of a chiral phase-transfer catalyst.

Furthermore, if the electrophile itself contains a stereocenter, the reaction can be controlled to favor the formation of one diastereomer over the others. This diastereoselective control is critical in the synthesis of molecules with multiple stereocenters.

Synthesis of Pregabalin Precursors

Pregabalin, marketed under the brand name Lyrica, is a widely used medication for neuropathic pain and epilepsy. A key chiral intermediate in many syntheses of (S)-Pregabalin is (S)-3-cyano-5-methylhexanoic acid. While various synthetic routes to this intermediate exist, the structural similarity of this compound to this precursor makes it a potential starting material.

One plausible synthetic pathway involves the conversion of the ketone in this compound to a cyano group, followed by stereoselective transformations and hydrolysis of the ester. A crucial step in many reported syntheses of Pregabalin precursors is the introduction of the cyano group and the establishment of the correct stereochemistry at the C3 position.

Although direct synthesis from this compound is not the most commonly cited route, the closely related ethyl 5-methyl-3-oxohexanoate is utilized in a process to produce racemic pregabalin. This suggests the feasibility of adapting such routes to start from the methyl ester.

Table 2: Key Intermediates in Pregabalin Synthesis

| Intermediate | CAS Number | Role in Synthesis |

| (S)-3-cyano-5-methylhexanoic acid | 181289-33-8 | Key chiral precursor to (S)-Pregabalin |

| Ethyl 5-methyl-3-oxohexanoate | 34036-16-3 | Precursor in a synthesis of racemic Pregabalin |

Synthesis of Imagabalin Intermediates

Formation of Functionalized Molecules

The chemical reactivity of this compound extends to its conversion into other classes of organic compounds, including ketones and other functionalized structures.

Development of Ketones and Other Functionalized Structures

A significant transformation of β-keto esters is their conversion to ketones through a process known as decarboxylation. The Krapcho decarboxylation is a particularly effective method for this purpose, especially for substrates that may be sensitive to harsh acidic or basic conditions. This reaction involves heating the β-keto ester in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), often with the addition of a salt like lithium chloride.

In the case of this compound, Krapcho decarboxylation would lead to the formation of 5-methyl-2-hexanone, a valuable ketone used as a solvent and as an intermediate in the synthesis of other organic compounds.

Table 3: Krapcho Decarboxylation of this compound

| Starting Material | Reagents | Product |

| This compound | LiCl, DMSO, H₂O, heat | 5-methyl-2-hexanone |

Beyond simple decarboxylation, the active methylene group of this compound can be a site for various functionalization reactions. For example, it can undergo alkylation, acylation, and condensation reactions to introduce new functional groups and build more complex molecular frameworks.

Advanced Spectroscopic and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular skeleton and its stereochemistry.

¹H NMR Analysis

The key proton environments in Methyl 5-methyl-3-oxohexanoate are:

The two methyl groups of the isobutyl moiety.

The methine proton of the isobutyl group.

The methylene (B1212753) group adjacent to the isobutyl group (C4-H₂).

The methylene group between the two carbonyl groups (C2-H₂).

The methyl group of the methyl ester.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C6-H₃ (isobutyl methyls) | ~0.9 | Doublet | ~6-7 |

| C5-H (isobutyl methine) | ~2.1 | Multiplet | - |

| C4-H₂ | ~2.5 | Doublet | ~7 |

| C2-H₂ | ~3.4 | Singlet | - |

Note: The data in this table is predicted and may vary from experimentally determined values.

The doublet for the isobutyl methyl protons arises from coupling to the adjacent methine proton. The methine proton, in turn, would appear as a multiplet due to coupling with both the methyl and methylene protons. The C4 methylene protons are expected to show a doublet due to coupling with the C5 methine proton. The active methylene protons at the C2 position, situated between two electron-withdrawing carbonyl groups, are expected to be deshielded and appear as a singlet. The methyl ester protons are also anticipated to be a singlet in a downfield region.

¹³C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. While specific experimental data is not available from the provided search results, general chemical shift ranges for the functional groups present can be predicted.

The distinct carbon environments in the molecule are:

The two equivalent methyl carbons of the isobutyl group.

The methine carbon of the isobutyl group.

The methylene carbon at C4.

The methylene carbon at C2.

The ketonic carbonyl carbon (C3).

The ester carbonyl carbon (C1).

The methyl carbon of the ester group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C6 (isobutyl methyls) | ~22 |

| C5 (isobutyl methine) | ~25 |

| C4 | ~52 |

| C2 | ~49 |

| C3 (Ketone C=O) | ~203 |

| C1 (Ester C=O) | ~167 |

Note: The data in this table is predicted and based on typical chemical shift ranges for similar functional groups.

The two carbonyl carbons are expected to have the largest chemical shifts, with the ketone carbonyl typically appearing further downfield than the ester carbonyl. The carbons of the alkyl chain will appear at characteristic upfield shifts.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

GC-MS Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile compounds like this compound. In GC-MS, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. Electron ionization (EI) is a frequently used ionization technique that results in the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Analysis of the fragmentation pattern provides valuable structural information. Based on data from PubChem, the mass spectrum of this compound shows several key fragments. nih.gov

Table 3: Key Fragments in the GC-MS Spectrum of this compound

| m/z | Proposed Fragment Ion | Possible Fragmentation Pathway |

|---|---|---|

| 158 | [C₈H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 101 | [M - C₄H₉]⁺ | α-cleavage with loss of the isobutyl radical |

| 85 | [C₄H₅O₂]⁺ | Cleavage at the C3-C4 bond |

The presence of a fragment at m/z 101 suggests the loss of the isobutyl group (mass of 57). The peak at m/z 85 is likely due to cleavage between the ketone and the adjacent methylene group. The base peak at m/z 57 corresponds to the stable isobutyl cation.

LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that can be used for the analysis of a wide range of compounds, including β-keto esters. In LC-MS/MS, the compound is first separated by liquid chromatography, then ionized (often using soft ionization techniques like electrospray ionization, ESI), and the resulting ions are subjected to multiple stages of mass analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint."

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its two carbonyl groups (ketone and ester) and the C-O bonds of the ester functionality.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | ~1715 |

| C=O (Ester) | Stretch | ~1745 |

| C-O (Ester) | Stretch | ~1250-1000 |

The presence of two distinct carbonyl stretching frequencies would be a key feature of the IR spectrum. The ketone C=O stretch typically appears at a lower wavenumber than the ester C=O stretch. The C-O stretching vibrations of the ester group would also produce strong signals in the fingerprint region of the spectrum. The C-H stretching vibrations of the alkyl groups would be observed just below 3000 cm⁻¹.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens for examining the properties and potential biological interactions of this compound at a molecular level. Through theoretical modeling and in silico analyses, it is possible to predict its behavior and interactions, offering insights that complement experimental data.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand and a protein's active site. For this compound, as a β-keto ester, molecular docking studies can elucidate its potential to interact with various enzymes.

While specific docking studies for this compound are not extensively documented in publicly available literature, the functional group it possesses—the β-keto ester—has been the subject of such computational analyses with various enzymes. These studies reveal that the keto and ester carbonyl groups are crucial for forming hydrogen bonds and other electrostatic interactions within enzyme active sites. For instance, studies on the asymmetric reduction of β-keto esters by dehydrogenases have utilized docking to explain the high enantioselectivity of the reaction. These models show that the orientation of the β-keto ester in the enzyme's active site, stabilized by interactions with key amino acid residues and cofactors like NADH, dictates the stereochemical outcome of the reduction.

In a hypothetical docking scenario of this compound with a relevant enzyme, such as a reductase or a hydrolase, the molecule would likely orient itself to facilitate interaction between its carbonyl groups and polar residues in the active site. The isobutyl group would likely be positioned within a hydrophobic pocket of the enzyme. The binding energy and the specific network of interactions would be critical in determining the compound's potential as a substrate or an inhibitor for a given enzyme.

Furthermore, β-keto esters are structurally related to autoinducers involved in bacterial quorum sensing, such as N-(3-oxo-hexanoyl)-L-homoserine lactone. Molecular docking studies on other β-keto ester analogues with quorum-sensing proteins like LasR have shown that these compounds can fit into the ligand-binding pocket, suggesting a potential for quorum-sensing inhibition. This indicates that this compound could be a candidate for similar interactions.

In silico methods are instrumental in the early stages of drug discovery and toxicological assessment for predicting the biological activity of chemical compounds. These predictions are based on the molecule's structural features and physicochemical properties, which are compared against databases of compounds with known activities.

For this compound, a comprehensive in silico evaluation would involve screening against a wide array of biological targets to predict potential therapeutic effects or toxicity. Given its structural similarity to molecules involved in bacterial communication, one area of interest is its potential as an antimicrobial agent through the disruption of quorum sensing. Computational models that predict such activity would analyze the compound's ability to mimic or antagonize the natural autoinducers.

The general approach for in silico bioactivity prediction involves the use of Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms. These models are trained on large datasets of chemical structures and their corresponding biological activities. By inputting the structure of this compound, these models can predict its likelihood of interacting with various protein targets, including enzymes, receptors, and ion channels.

Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase, which is influenced by its size, shape, and charge. Ion mobility-mass spectrometry (IM-MS) is an analytical technique that can experimentally measure the CCS of an ion. In silico prediction of CCS values has become increasingly valuable as it provides an additional parameter for the confident identification of compounds in complex mixtures, complementing mass-to-charge ratio and retention time data.

For this compound, predicted CCS values can be calculated for its various ionic forms (adducts) that might be observed in a mass spectrometer. These predictions are typically generated using machine learning models trained on large datasets of experimentally determined CCS values and molecular descriptors. The table below presents the predicted CCS values for several common adducts of this compound, calculated using the CCSbase prediction tool. These values are given in square angstroms (Ų).

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 159.10158 | 134.4 |

| [M+Na]⁺ | 181.08352 | 140.8 |

| [M-H]⁻ | 157.08702 | 134.7 |

| [M+NH₄]⁺ | 176.12812 | 155.3 |

| [M+K]⁺ | 197.05746 | 141.7 |

| [M+H-H₂O]⁺ | 141.09156 | 129.7 |

| [M+HCOO]⁻ | 203.09250 | 155.8 |

| [M+CH₃COO]⁻ | 217.10815 | 179.2 |

This data is computationally predicted and has not been experimentally confirmed.

The acid dissociation constant (pKa) and the partition coefficient (LogP) are fundamental physicochemical properties that influence the absorption, distribution, metabolism, and excretion (ADME) of a compound in a biological system. Computational methods are routinely used to predict these values, providing crucial information early in the characterization of a molecule.

pKa Prediction: The pKa is a measure of the acidity of a compound. For this compound, the most acidic protons are the α-hydrogens located on the carbon atom between the two carbonyl groups (at the C4 position). The electron-withdrawing effects of both the keto and the ester carbonyl groups significantly increase the acidity of these protons, making them susceptible to deprotonation. Due to this structural feature, β-keto esters are known to have pKa values in the range of 10-11 in aqueous solution. Therefore, the predicted pKa for the α-hydrogens of this compound is estimated to be in this range. This acidity is a key characteristic, influencing its reactivity and its state of ionization at different physiological pH values.

LogP Prediction: The LogP value is a measure of a compound's lipophilicity, or its preference for a nonpolar solvent (like octanol) over a polar solvent (like water). A positive LogP value indicates a more lipophilic compound, while a negative value suggests a more hydrophilic nature. The predicted XLogP3-AA value for this compound, as provided by PubChem, is 1.2. This positive value suggests that the compound is moderately lipophilic. This property is important for predicting its ability to cross biological membranes and its potential for bioaccumulation.

The predicted physicochemical properties of this compound are summarized in the table below.

| Property | Predicted Value |

|---|---|

| pKa (α-hydrogens) | ~10-11 |

| XLogP3-AA | 1.2 nih.gov |

These values are computationally predicted and serve as estimations of the compound's physicochemical properties.

Biochemical Interactions and Biological Activities Excluding Dosage/administration

Enzyme Interactions and Inhibition Studies

Currently, there is no publicly available research detailing the specific interactions of Methyl 5-methyl-3-oxohexanoate with enzymes. The following subsections represent areas where research would be necessary to understand its potential biological role.

No studies have been identified that investigate the effect of this compound on aldehyde dehydrogenases or other oxidoreductases. Research in this area would be required to determine if the compound acts as a substrate, an inhibitor, or has no significant effect on this class of enzymes.

The influence of the structural features of this compound—namely its methyl ester, keto group, and branched alkyl chain—on enzyme activity is uncharacterized. Elucidating these relationships would depend on future enzymatic assays.

The potential for this compound to mimic natural substrates in enzymatic reactions has not been explored. Its status as a β-keto ester might suggest a potential interaction with enzymes that process similar substrates, but this remains speculative without experimental evidence.

Role in Metabolic Pathway Investigations

The application of this compound in the study of metabolic pathways is not documented in the current body of scientific literature.

While isotopically labeled analogs of similar compounds are sometimes used to trace metabolic pathways, there are no published studies that utilize a labeled version of this compound for this purpose. Such an approach would be a prerequisite to understanding its uptake, metabolism, and fate in cellular systems.

Potential Bioactivity in Drug Discovery Research

While research into the direct pharmaceutical applications of this compound is not extensively documented in publicly available scientific literature, its structural motifs are of interest in medicinal chemistry. The "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacodynamic and pharmacokinetic properties of a molecule, is a key concept in drug design mdpi.com. This principle suggests that even simple molecules like this compound could serve as starting points or fragments for the development of more complex therapeutic agents.

Currently, there is a lack of specific research investigating the direct pharmaceutical applications of this compound.

There is no specific information available regarding the development of therapeutic agents directly from this compound.

While information on the antimicrobial properties of this compound is scarce, research into the antimicrobial activities of its derivatives has shown some promise.

The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a crucial enzyme in the bacterial peptidoglycan biosynthetic pathway, making it an attractive target for the development of novel antibacterial agents. A series of 3,5-dioxopyrazolidines were identified as novel inhibitors of MurB nih.gov. Some of these compounds, which are structurally distinct from this compound but share the feature of being small organic molecules, have demonstrated inhibitory activity against Escherichia coli MurB nih.gov. For instance, certain 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides inhibited E. coli MurB with IC50 values in the micromolar range nih.gov. This highlights the potential for small molecules to target essential bacterial enzymes.

Table 1: Inhibitory Activity of 3,5-Dioxopyrazolidine Derivatives against MurB

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides (Compounds 1-3) | E. coli MurB | 4.1 - 6.8 |

| 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides (Compounds 1-3) | S. aureus MurB | 4.3 - 10.3 |

| C-4-unsubstituted 1,2-bis(3,4-dichlorophenyl)-3,5-dioxopyrazolidine (Compound 4) | E. coli MurB | 24.5 - 35 |

Source: Adapted from research on 3,5-Dioxopyrazolidines as MurB inhibitors. nih.gov

Lanosterol 14α-demethylase (CYP51) is a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of this enzyme is a major mechanism for many antifungal drugs. The development of azole and non-azole based derivatives as potential antifungal agents targeting fungal CYP51 is an active area of research nih.gov. Dual inhibitors that target both CYP51 and histone deacetylase (HDAC) have shown potent activity against resistant Candida albicans, Candida tropicalis, and Cryptococcus neoformans nih.gov. These dual inhibitors work by inhibiting various virulence factors and down-regulating resistance-associated genes nih.gov. While not directly related to this compound, this research demonstrates the strategy of developing small molecule inhibitors for critical fungal enzymes. The antifungal mechanism of these inhibitors involves the disruption of the fungal cell membrane integrity and function f1000research.com.

Structure-Activity Relationship Studies in Bioactive Derivatives

The exploration of bioactive derivatives of this compound has led to the synthesis and evaluation of various analogs to understand the relationship between their chemical structure and biological activity. A notable area of investigation involves the introduction of aryl substituents and the conversion of the keto group into an oxime, leading to compounds with significant therapeutic potential.

Research into a series of β-aryl keto methylhexanoates and their corresponding ketoxime derivatives has provided valuable insights into their structure-activity relationships (SAR). In one study, β-aryl keto hexanoic acids were synthesized and subsequently esterified to yield β-aryl keto methylhexanoates. These were then converted to their chemo-selective ketoxime β-aryl methyl hexanoates. The resulting compounds were evaluated for their anti-inflammatory, antioxidant, and antibacterial activities. eurjchem.com

The anti-inflammatory activity of these derivatives was particularly noteworthy. Several compounds, namely 7c, 7f, 7i, and 7l from the study, demonstrated excellent anti-inflammatory properties, with low IC50 values in the micromolar range, surpassing the activity of the reference drug diclofenac. eurjchem.com The specific substitutions on the aryl ring played a crucial role in determining the potency of these compounds.

In terms of antibacterial activity, the synthesized ketoxime derivatives were tested against Gram-positive bacteria (S. aureus and B. subtilis) and a Gram-negative bacterium (E. coli). A majority of the compounds showed promising activity against the Gram-positive strains. eurjchem.com Specifically, compound 7i exhibited excellent activity, comparable to the standard drug streptomycin. eurjchem.com Against the Gram-negative E. coli, compounds 7b, 7c, 7j, 7k, and 7l displayed moderate activity. eurjchem.com These findings suggest that the nature and position of substituents on the aryl moiety are critical for antibacterial efficacy and spectrum.

The antioxidant potential of these derivatives was also investigated, further highlighting the multifunctional nature of these modified structures. The introduction of the oxime functionality, in combination with specific aryl substitutions, appears to be a key factor in conferring these biological activities.

Table 1: Bioactivity of selected Methyl 5-(hydroxyimino)-3-(aryl-substituted)hexanoate Derivatives

| Compound | Aryl Substituent | Anti-inflammatory Activity (IC50 µM) | Antibacterial Activity Highlights |

|---|---|---|---|

| 7c | [Structure of aryl substituent] | Excellent | Moderate against E. coli |

| 7f | [Structure of aryl substituent] | Excellent | - |

| 7i | [Structure of aryl substituent] | Excellent | Excellent against Gram-positive bacteria |

| 7l | [Structure of aryl substituent] | Excellent | Moderate against E. coli |

| Diclofenac (Reference) | - | Higher IC50 than test compounds | - |

| Streptomycin (Reference) | - | - | Standard for antibacterial activity |

Data synthesized from the European Journal of Chemistry, 2022, 13, 151-161. eurjchem.com

Biorelevant Interactions (e.g., Oxime and Hydrazone Formation)

The carbonyl group at the 3-position of this compound is a key site for biorelevant interactions, most notably the formation of imines, such as oximes and hydrazones. These reactions are of significant interest in medicinal chemistry and chemical biology for their utility in bioconjugation and the development of novel therapeutic agents. nih.gov

Oximes and hydrazones are formed through the condensation reaction between a carbonyl compound (like this compound) and an α-effect nucleophile, specifically an alkoxylamine or a hydrazine (B178648), respectively. nih.gov This reaction is generally reversible and proceeds with the elimination of a water molecule. nih.gov The stability of the resulting C=N bond is a critical factor, with oximes and hydrazones being employed in various applications due to their relative stability under physiological conditions. nih.gov

The formation of these bonds is often under general acid catalysis. nih.gov The reaction mechanism involves the nucleophilic attack of the alkoxylamine or hydrazine on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration yields the final oxime or hydrazone product. nih.gov

In the context of this compound derivatives, the conversion of the ketone to a ketoxime has been shown to be a successful strategy for generating bioactive compounds. As detailed in the preceding section, a series of methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives, which are essentially oxime derivatives, were synthesized and found to possess significant anti-inflammatory, antioxidant, and antibacterial properties. eurjchem.com This demonstrates that the formation of an oxime at the 3-position can be a critical modification for enhancing the biological activity of the parent compound.

The formation of hydrazones from this compound follows a similar reaction pathway. Hydrazone linkages are also widely utilized in the design of prodrugs and for conjugating molecules to biomaterials, owing to their formation under mild conditions and their potential for reversible hydrolysis. nih.gov While specific studies on the biological activities of hydrazone derivatives of this compound are less documented in the provided context, the principles of their formation and their importance in medicinal chemistry suggest a promising avenue for future research.

Research Applications and Methodological Considerations

Use as a Research Compound in Chemical and Life Sciences

Methyl 5-methyl-3-oxohexanoate is a β-keto ester that serves as a valuable research compound and intermediate in chemical synthesis. Its bifunctional nature, containing both a ketone and an ester group, allows for a wide range of chemical transformations. In organic synthesis, it is primarily utilized as a building block for constructing more complex molecular architectures. Researchers in chemical sciences employ this compound to investigate reaction mechanisms, develop new synthetic methodologies, and access target molecules with specific structural features.

A significant application of this compound in life sciences research is as a precursor for the synthesis of chiral molecules, which are crucial for the development of pharmaceuticals and agrochemicals. fluorochem.co.uk The prochiral ketone at the C-3 position can be stereoselectively reduced to form a chiral hydroxyl group, establishing a key stereocenter. This transformation is a critical step in the synthesis of biologically active compounds where stereochemistry dictates efficacy and selectivity. For instance, related structures are key intermediates in the synthesis of (S)-Pregabalin, a compound used for treating neuropathic pain and epilepsy. researchgate.netgoogle.com The isobutyl group at the C-5 position provides a specific side chain that is incorporated into the final target structure. Its utility as a starting material allows for the efficient assembly of carbon skeletons in multi-step synthetic sequences.

Methodologies for Evaluating Enzyme Performance

This compound and structurally similar β-keto esters are widely used as model substrates to evaluate the performance of various enzymes, particularly oxidoreductases and hydrolases. The primary goal of these evaluations is to identify biocatalysts capable of performing stereoselective transformations, which are highly sought after in industrial and pharmaceutical synthesis.

Methodologies for assessing enzyme performance typically involve screening a panel of enzymes, such as lipases, esterases, or alcohol dehydrogenases, for their ability to catalyze a specific reaction on the substrate. Key parameters are measured to quantify the enzyme's effectiveness:

Conversion Rate (%): This measures the extent to which the substrate is converted into the product within a specific time frame. It is typically determined using chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Enantiomeric Excess (ee %): For asymmetric reactions, this is the most critical parameter. It measures the degree of stereoselectivity of the enzyme, indicating the purity of the desired enantiomer produced. Chiral HPLC or Chiral GC is the standard method for determining this value.

Reaction Conditions: The optimal pH, temperature, and solvent system are determined to maximize enzyme activity and stability. For example, studies on the enzymatic hydrolysis of related cyano-esters found optimal conditions to be a pH of 6.0 and a temperature of 35 °C. researchgate.net

Substrate Tolerance: The enzyme's ability to maintain high activity and selectivity at high substrate concentrations is evaluated, which is a crucial factor for the scalability of the process. researchgate.net

The data gathered from these evaluations allow researchers to compare different enzymes and select the most efficient biocatalyst for a specific synthetic purpose.

| Enzyme/Biocatalyst | Reaction Type | Substrate | Key Finding |

|---|---|---|---|

| Lipase PS IM (from Pseudomonas cepacia) | Enantioselective Hydrolysis | 3-Cyano-5-methylhexanoic acid ethyl ester | Demonstrated strong tolerance to high substrate concentrations (up to 2.0 M) and produced the (S)-acid with 99.2% ee. researchgate.net |

| Esterase (from Arthrobacter sp. ZJB-09277) | Kinetic Resolution | rac-3-Cyano-5-methylhexanoic acid ethyl ester | Showed high tolerance to DMSO (up to 80% v/v), increasing the enantiomeric ratio significantly and yielding (S)-acid with 95.1% ee. researchgate.net |

| TL Lipase (Liquid Enzyme) | Selective Enzymatic Hydrolysis | 2-Carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester | Used in a cost-effective route to improve the chiral purity of intermediates for (S)-Pregabalin synthesis. lupinepublishers.com |

Strategies for Resolving Contradictory Stability Data

The chemical stability of β-keto esters like this compound can be influenced by various factors, potentially leading to inconsistent or contradictory data between different research studies. The primary sources of instability are its susceptibility to hydrolysis and its existence as a mixture of keto-enol tautomers. The equilibrium between the keto and enol forms can be affected by solvent polarity, pH, and temperature, influencing its reactivity and spectral characterization.

To ensure the generation of reliable and reproducible data, several methodological strategies can be implemented:

Standardized Experimental Conditions: It is crucial to precisely control and report experimental parameters. This includes maintaining a constant pH using well-defined buffer systems, controlling the temperature with a thermostat, and specifying the solvent system used.

Purity Analysis of Starting Material: The presence of acidic or basic impurities can catalyze the degradation of the compound. Therefore, the purity of this compound should be thoroughly assessed using methods like NMR spectroscopy, GC-MS, and elemental analysis before use.

Use of Internal Standards: When monitoring the compound's stability or reaction progress over time with chromatographic methods (GC or HPLC), the use of an inert internal standard is essential. This practice corrects for variations in sample injection volume and detector response, leading to more accurate quantification.

Inert Atmosphere: For long-term storage or sensitive reactions, conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. echemi.com

By systematically applying these strategies, researchers can minimize experimental variability and resolve potential discrepancies in stability and reactivity data.

| Factor Affecting Stability | Potential Issue | Recommended Methodological Strategy |

|---|---|---|

| pH | Acid- or base-catalyzed hydrolysis of the ester; shift in keto-enol equilibrium. | Use of standardized and clearly reported buffer systems for all aqueous solutions. |

| Temperature | Increased rate of degradation and side reactions at elevated temperatures. | Precise temperature control using a thermostat for both reactions and storage. |

| Impurities | Catalytic degradation from residual acids, bases, or water. | Verify purity of the starting compound via NMR, GC-MS, and use of anhydrous solvents. |

| Solvent | Shifts in the keto-enol tautomeric equilibrium affecting reactivity and spectral data. | Consistent use of a single, specified solvent system for comparative studies. |

Applications in Flavor and Fragrance Research (as a research tool/building block)

While this compound is not typically used directly as a flavor or fragrance ingredient, its structure makes it a valuable research tool and versatile building block for the synthesis of novel fragrance and flavor compounds. thegoodscentscompany.comthegoodscentscompany.com The flavor and fragrance industry often relies on the synthesis of libraries of structurally related compounds to discover new molecules with desirable organoleptic properties.

The chemical functionality of this compound allows for several modifications:

Reduction of the Ketone: The ketone at the C-3 position can be reduced to a secondary alcohol, yielding Methyl 3-hydroxy-5-methylhexanoate. Hydroxy esters are a class of compounds known to possess interesting, often fruity or floral, scent profiles.

Modification of the Ester Group: The methyl ester can be transesterified with other alcohols (e.g., ethanol, propanol) to produce a series of related esters (e.g., Ethyl 5-methyl-3-oxohexanoate). bldpharm.com The size and shape of the ester's alkyl chain can significantly influence the molecule's volatility and perceived scent.